In-Depth Technical Guide: Didesethyl Chloroquine Hydroxyacetamide-d4
In-Depth Technical Guide: Didesethyl Chloroquine Hydroxyacetamide-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, metabolic context, and analytical considerations for Didesethyl Chloroquine Hydroxyacetamide-d4. This deuterated compound serves as a crucial internal standard for the quantitative analysis of chloroquine and its metabolites.
Core Chemical Properties
Didesethyl Chloroquine Hydroxyacetamide-d4 is a stable isotope-labeled derivative of a metabolite of chloroquine. The deuteration provides a distinct mass signature for use in mass spectrometry-based analytical methods, ensuring accurate quantification by correcting for variations during sample preparation and analysis. While detailed experimental data for the deuterated compound is not publicly available, the properties of its non-deuterated analog, Didesethyl Chloroquine Hydroxyacetamide, serve as a reliable reference.
Table 1: Chemical Properties of Didesethyl Chloroquine Hydroxyacetamide-d4 and its Non-deuterated Analog
| Property | Didesethyl Chloroquine Hydroxyacetamide-d4 | Didesethyl Chloroquine Hydroxyacetamide (Non-deuterated) | Reference |
| IUPAC Name | N-[4-[(7-chloro-4-quinolyl)amino]-1,1,2,2-tetradeuterio-pentyl]-2-hydroxy-acetamide | N-[4-[(7-chloroquinolin-4-yl)amino]pentyl]-2-hydroxyacetamide | [1][2] |
| Synonyms | 4-(4'-Glycolamidyl-1'-methyl-3,4-d4-butylamino)-7-chloroquinoline | 4-(4'-Glycolamidyl-1'-methyl-butylamino)-7-chloroquinoline | [1] |
| CAS Number | 1216956-86-3 | 1159977-30-6 | [1][2] |
| Molecular Formula | C₁₆H₁₆D₄ClN₃O₂ | C₁₆H₂₀ClN₃O₂ | [1][2] |
| Molecular Weight | 325.83 g/mol | 321.81 g/mol | [2][3] |
| InChI Key | MJFOIOWFYPCSSQ-UHFFFAOYSA-N | MJFOIOWFYPCSSQ-UHFFFAOYSA-N | [2] |
Metabolic Context and Synthetic Origin
Didesethyl Chloroquine Hydroxyacetamide-d4 is structurally related to the metabolic pathway of chloroquine, a widely used antimalarial and immunomodulatory drug.
Metabolism of Chloroquine
Chloroquine is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, particularly CYP2C8 and CYP3A4. The metabolic pathway involves sequential N-dealkylation of the diethylamino side chain.
-
First Dealkylation: Chloroquine is metabolized to desethylchloroquine , an active metabolite.
-
Second Dealkylation: Desethylchloroquine is further metabolized to didesethylchloroquine (also known as bisdesethylchloroquine).
The "hydroxyacetamide" moiety is not a known natural metabolite of chloroquine. Therefore, Didesethyl Chloroquine Hydroxyacetamide is considered a synthetic derivative of the didesethyl metabolite. This modification likely enhances its stability and provides a clear analytical signal, making it an ideal internal standard.
Metabolic Pathway of Chloroquine and Origin of the Analyte.
Experimental Protocols
While specific, validated protocols for the synthesis and analysis of Didesethyl Chloroquine Hydroxyacetamide-d4 are proprietary to the manufacturers, the following sections outline representative methodologies based on established procedures for chloroquine and its metabolites.
Representative Synthetic Pathway
The synthesis of Didesethyl Chloroquine Hydroxyacetamide-d4 would likely involve the coupling of a deuterated diamine side-chain with 4,7-dichloroquinoline, followed by acylation with a protected hydroxyacetic acid.
Key Steps:
-
Synthesis of the Deuterated Side-Chain: A suitable starting material would be subjected to a series of reactions to introduce the deuterium labels and the two amine functionalities.
-
Coupling with 4,7-dichloroquinoline: The deuterated diamine is reacted with 4,7-dichloroquinoline to form the core structure of didesethylchloroquine-d4.
-
Acylation: The terminal primary amine of the didesethylchloroquine-d4 is then acylated using a protected form of hydroxyacetic acid (e.g., acetoxyacetyl chloride).
-
Deprotection: The protecting group on the hydroxyl function is removed to yield the final product.
-
Purification: The final compound is purified using chromatographic techniques such as HPLC.
Analytical Methodology: Quantification by LC-MS/MS
Didesethyl Chloroquine Hydroxyacetamide-d4 is designed for use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of chloroquine and its metabolites in biological matrices.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
Chromatographic Conditions (Representative):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient program to separate the analytes from matrix components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
Mass Spectrometry Conditions (Representative):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Didesethyl Chloroquine Hydroxyacetamide-d4 (Internal Standard): Precursor ion (Q1) m/z 326.2 → Product ion (Q3) [Specific fragment to be determined experimentally]
-
Didesethyl Chloroquine (Analyte): Precursor ion (Q1) m/z 264.1 → Product ion (Q3) m/z 179.1
-
Desethylchloroquine (Analyte): Precursor ion (Q1) m/z 292.2 → Product ion (Q3) m/z 179.1
-
Chloroquine (Analyte): Precursor ion (Q1) m/z 320.2 → Product ion (Q3) m/z 247.2
-
Sample Preparation (from Plasma):
-
Aliquoting: Take a 100 µL aliquot of plasma sample.
-
Spiking: Add a known concentration of Didesethyl Chloroquine Hydroxyacetamide-d4 internal standard solution.
-
Protein Precipitation: Add 300 µL of cold acetonitrile, vortex, and centrifuge to precipitate proteins.
-
Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Experimental workflow for bioanalysis.
Hypothesized Signaling Pathway Interactions (based on parent compound Chloroquine)
As an analytical standard, Didesethyl Chloroquine Hydroxyacetamide-d4 is not intended for biological studies and is not expected to have defined signaling pathway interactions. However, its structural similarity to chloroquine metabolites suggests that any biological activity would likely mirror that of the parent compound. The primary mechanism of action of chloroquine in malaria is the interference with heme detoxification in the parasite's digestive vacuole.
Mechanism of action of the parent compound, Chloroquine.
Conclusion
Didesethyl Chloroquine Hydroxyacetamide-d4 is a high-purity, deuterated analytical standard essential for the accurate quantification of chloroquine and its metabolites in pharmacokinetic and drug metabolism studies. Its chemical properties are well-defined, and its use in LC-MS/MS methodologies is crucial for obtaining reliable data in a research and drug development setting. While it does not have inherent biological activity of interest, its structural relationship to the metabolites of chloroquine places it within a well-understood pharmacological context. This guide provides the core technical information required for its effective use by researchers and scientists.
